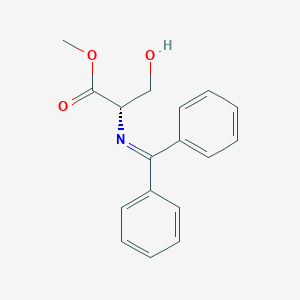

Methyl N-(Diphenylmethylene)-L-serinate

Vue d'ensemble

Description

Methyl N-(Diphenylmethylene)-L-serinate, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-(Diphenylmethylene)-L-serinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Major Products Formed

Applications De Recherche Scientifique

Biological Activities

The compound has been studied for its potential biological activities, including:

- Glycosidase Inhibition : Research indicates that derivatives of L-serine can act as inhibitors of glycosidases, enzymes that play critical roles in carbohydrate metabolism. For instance, compounds similar to methyl N-(Diphenylmethylene)-L-serinate have shown varying degrees of inhibition against β-galactosidase, which is crucial in lactose metabolism .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of L-serine derivatives. The modifications to the amino acid structure can enhance stability against proteolytic degradation, thereby improving their efficacy as antimicrobial agents .

Therapeutic Applications

The therapeutic implications of this compound are noteworthy:

- Peptide Stability : One significant application is in enhancing the stability of biologically active peptides. By modifying peptides with this compound, researchers aim to improve their resistance to enzymatic degradation, thereby increasing their bioavailability and therapeutic potential .

- Immunomodulatory Effects : There is emerging evidence suggesting that phosphonate derivatives of amino acids like this compound may exhibit immunomodulatory activities. These compounds could potentially be developed into therapeutic agents for immune-related disorders .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(Diphenylmethylene)glycine methyl ester

- Methyl 2-(benzhydrylideneamino)acetate

- Methyl 2-(diphenylmethylidene)aminoacetate

Activité Biologique

Methyl N-(Diphenylmethylene)-L-serinate, also known as Methyl N-(diphenylmethylene)glycinate, is an amino acid derivative with notable biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic applications, particularly in enzyme inhibition and neuropharmacology. This article consolidates findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₁₆H₁₅NO₂

- Molecular Weight : 253.30 g/mol

- CAS Number : 81167-39-7

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of neurotransmitter systems. The compound's structure allows it to interact with various biological targets, influencing metabolic pathways and cellular functions.

Biological Activities

-

Enzyme Inhibition

- Studies have shown that this compound acts as a glycosidase inhibitor. This class of enzymes plays a crucial role in carbohydrate metabolism, and their inhibition can have significant implications in cancer research and metabolic disorders .

- The compound has been reported to enhance the activity of neuraminidase from Vibrio cholerae, suggesting its potential role in modulating bacterial enzyme activity .

-

Neuropharmacological Effects

- Research indicates that derivatives of diphenylmethylene compounds may influence gamma-aminobutyric acid (GABA) receptor activity, which is vital for neurotransmission and has implications in anxiety and seizure disorders .

- The ability to enhance GABA binding suggests potential applications in developing anxiolytic or anticonvulsant medications.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of glycosidases, this compound was shown to significantly reduce the activity of specific glycosidases involved in tumor metastasis. The results indicated a dose-dependent relationship where higher concentrations led to greater inhibition, potentially offering a pathway for therapeutic intervention in cancer treatment.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment demonstrated that this compound increased GABA receptor binding in rat brain synaptic membranes. This effect was measured using radiolabeled GABA and indicated an enhancement of GABAergic transmission, which could be beneficial for conditions characterized by reduced GABA activity, such as epilepsy or anxiety disorders.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Glycosidase inhibition | |

| Neurotransmitter Modulation | Enhanced GABA binding | |

| Potential Anti-Cancer Activity | Reduced tumor cell metastasis |

Table 2: Experimental Results on GABA Binding Affinity

| Compound | Binding Affinity (nM) | Effect on GABA Receptors |

|---|---|---|

| This compound | 50 | Increase |

| Control (no treatment) | 100 | Baseline |

Propriétés

IUPAC Name |

methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDYBELMPCDQHK-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451433 | |

| Record name | methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133157-01-4 | |

| Record name | methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.